molecular formula C19H18O5 B2848898 (Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one CAS No. 859666-11-8

(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Cat. No.: B2848898
CAS No.: 859666-11-8
M. Wt: 326.348
InChI Key: GTRNUFLFVJTJBW-YVLHZVERSA-N
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Description

(Z)-2-(3,4-Dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused benzofuran-3(2H)-one core. Key structural features include:

  • 3,4-Dimethoxybenzylidene group: Positioned at C-2, contributing to electronic and steric properties via methoxy substituents.
  • 6-Methoxy and 7-methyl groups: These substituents modulate solubility, lipophilicity, and intermolecular interactions.
  • Z-configuration: The stereochemistry of the benzylidene double bond influences molecular geometry and biological interactions.

This compound shares structural motifs with bioactive natural products and synthetic derivatives, particularly in anticancer, antimicrobial, and anti-inflammatory research. Its synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and a benzofuranone precursor under acidic or basic conditions .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-14(21-2)8-6-13-18(20)17(24-19(11)13)10-12-5-7-15(22-3)16(9-12)23-4/h5-10H,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRNUFLFVJTJBW-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related benzofuranones and heterocycles (Table 1):

Compound Name Key Substituents Physicochemical/Biological Properties References
(Z)-2-(3,4-Dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one 3,4-dimethoxybenzylidene; 6-methoxy; 7-methyl Moderate lipophilicity, potential metabolic stability due to methoxy groups. [1, 10]
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-methoxybenzylidene; 6-hydroxy; 7-methyl Higher water solubility (logP ~2.1) and bioavailability (0.55–0.56) due to 6-hydroxy group . [2, 8, 12]
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one 4-bromobenzylidene; 6-benzyloxy; 7-methyl Enhanced halogen-mediated receptor binding; lower solubility (logP ~3.8) . [10]
(Z)-2-(4-Chlorobenzyl)-4-(3,4-dimethoxybenzylidene)-5(4H)-oxazolone 3,4-dimethoxybenzylidene; 4-chlorobenzyl; oxazolone core Higher melting point (145–146°C) due to oxazolone rigidity; IR peaks at 1800 cm⁻¹ (C=O) . [5]
7-[[Bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxy analog 2-chlorobenzylidene; 6-hydroxy; bis(2-methoxyethyl)aminomethyl Improved blood-brain barrier penetration (polar surface area ~85 Ų) . [11]

Key Findings

Substituent Impact on Solubility :

  • Hydroxy groups (e.g., at C-6 in ) enhance water solubility (e.g., SAS score 1.5–3.42) and bioavailability compared to methoxy analogs .
  • Methoxy groups (e.g., 3,4-dimethoxy in the target compound) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Bioactivity Trends: Halogenated benzylidenes (e.g., 4-bromo in ) improve target binding via halogen bonding but may increase toxicity . Piperazine or aminomethyl substitutions (e.g., ) enhance solubility and CNS activity through ionization or hydrogen bonding .

Spectral and Physical Properties: IR spectra of benzofuranones show C=O stretches at ~1660–1715 cm⁻¹, with shifts depending on substituent electron-withdrawing/donating effects . Melting points correlate with molecular rigidity: oxazolone derivatives (e.g., ) melt at higher temperatures (~145°C) than benzofuranones (~130°C) .

Contradictions and Limitations

  • Hydroxy vs. Methoxy Bioavailability : While hydroxy groups generally improve solubility (), methoxy derivatives may exhibit longer half-lives due to resistance to Phase I metabolism, complicating direct comparisons .
  • Heterocycle Core Differences: Oxazolones () and thiazolopyrimidinones () exhibit distinct reactivity and bioactivity compared to benzofuranones, limiting structural extrapolation .

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